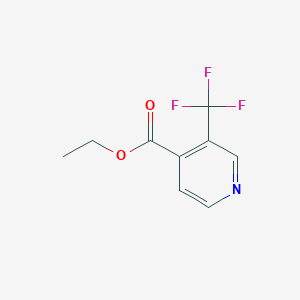

Ethyl 3-(trifluoromethyl)isonicotinate

描述

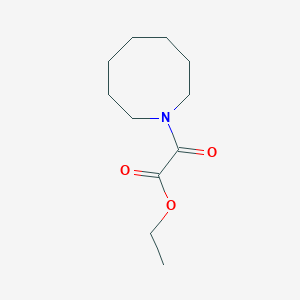

Ethyl 3-(trifluoromethyl)isonicotinate is a chemical compound with the formula C9H8F3NO2 . It is used in various scientific research and has intriguing properties.

Synthesis Analysis

The synthesis of Ethyl 3-(trifluoromethyl)isonicotinate involves a cyclocondensation reaction of 3-methylbutanal and ethyl 4,4,4-trifluoro-3-oxobutanoate as a key trifluoromethyl-containing building block . Protodeboronation of pinacol boronic esters utilizing a radical approach has also been reported .Molecular Structure Analysis

The molecular weight of Ethyl 3-(trifluoromethyl)isonicotinate is 219.16 g/mol . The molecular formula is C9H8F3NO2 .Chemical Reactions Analysis

Protodeboronation of pinacol boronic esters utilizing a radical approach has been reported in the literature . This approach allows for formal anti-Markovnikov alkene hydromethylation .科学研究应用

Electrical Conductivity and Luminescence

Ethyl isonicotinate (EtIN) and its derivatives show promise in electrical conductivity and luminescence. Coordination polymers formed from CuI and EtIN demonstrate significant photoluminescence and semiconducting properties. The variation in their supramolecular architecture affects their physical properties, including electrical conductivity and luminescence characteristics. Notably, certain derivatives exhibit strong yellow emission and moderate room temperature conductivities, with some undergoing transitions to a highly conducting phase (Hassanein et al., 2015).

Synthesis of Novel Heterocyclic Systems

Ethyl isonicotinate can react with tertiary cyanoacetylenic alcohols under mild conditions to produce novel polycondensed heterocyclic systems. This tandem cyclization is both regio- and stereospecific, leading to the formation of complex molecular structures with potential applications in various chemical syntheses (Trofimov et al., 2012).

Enzymatic Synthesis in Non-Aqueous Medium

Ethyl isonicotinate is used in the enzymatic synthesis of isoniazid, an important agent in tuberculosis treatment. The reaction with hydrazine hydrate in a non-aqueous medium, using lipases as catalysts, leads to the production of isoniazid. The synthesis process is notable for its efficiency and specificity, offering a novel approach to drug synthesis (Yadav et al., 2005).

Anodic Monofluorination

Ethyl isonicotinate has been used in the anodic fluorination process. This method enables the direct monofluorination of ethyl isonicotinate, yielding fluorinated products with significant yields. The process demonstrates the potential for efficient and controlled fluorination in organic synthesis (Konno et al., 1998).

Copper(I) Complex Compounds

Complexes formed from isonicotinic acid and ethyl isonicotinate with cuprous halides have been studied for their unique properties. These complexes display interesting absorption in the visible region and have potential applications in the development of new materials with specific optical properties (Goher & Drátovský, 1976).

Metal-Organic Frameworks and Luminescence

Ethyl isonicotinate is integral in forming metal-organic frameworks (MOFs) with copper(I) cyanide. These frameworks exhibit luminescence properties and are structured in a way that allows for potential applications in materials science, particularly in the development of luminescent materials (Etaiw & El-bendary, 2010).

安全和危害

属性

IUPAC Name |

ethyl 3-(trifluoromethyl)pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c1-2-15-8(14)6-3-4-13-5-7(6)9(10,11)12/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVMGRLWHLHKHPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=NC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(trifluoromethyl)isonicotinate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B1393000.png)

![tert-butyl N-({3-[5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-yl}methyl)carbamate](/img/structure/B1393009.png)

![tert-Butyl 2-[3-(hydroxymethyl)-5-methyl-1H-pyrazol-1-yl]benzoate](/img/structure/B1393011.png)

![2-[(4-Fluoro-5-methyl-2-nitrophenyl)-(methyl)amino]acetic acid](/img/structure/B1393012.png)

![[(6-Chloropyridin-3-yl)methyl]cyanamide](/img/structure/B1393019.png)

![3-(2,3,5,6-Tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid](/img/structure/B1393022.png)